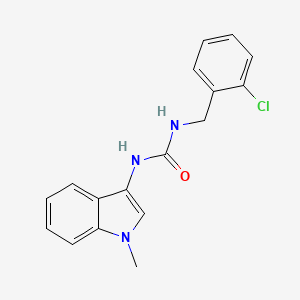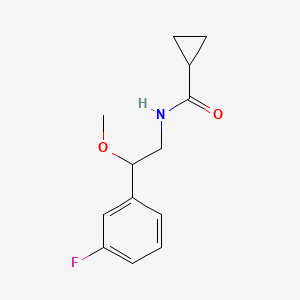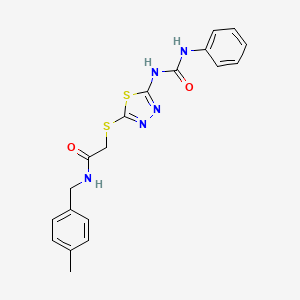
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound with a complex structure.
- It contains a thiadiazole ring, a ureido group, and a benzyl substituent.
- The compound may have applications in various fields due to its unique structure.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the condensation of appropriate precursors.
- Detailed synthetic routes and conditions can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula is C~20~H~20~N~4~O~2~S .
- The compound’s three-dimensional arrangement of atoms determines its properties and reactivity.
Chemical Reactions Analysis
- Investigate how N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide reacts with other compounds.
- Explore its potential as a reactant or catalyst.
Physical And Chemical Properties Analysis
- Determine its melting point, solubility, stability, and other relevant properties.
- Investigate its behavior under different conditions.
Applications De Recherche Scientifique
Anticancer Activity
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have shown promising results in anticancer research. Specifically, compounds bearing the 1,3,4-thiadiazol structure have been synthesized and evaluated for their potential antitumor activity. For example, a study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings highlighted the anticancer potential of these compounds against various human tumor cell lines (Yurttaş et al., 2015). Another research found that 5-methyl-4-phenyl thiazole derivatives, similar in structure to the queried compound, exhibited significant anticancer activity (Evren et al., 2019).
Antioxidant Activity
The antioxidant properties of benzothiazole derivatives have been investigated, demonstrating their capacity to inactivate reactive chemical species. A study on the evaluation of new benzothiazole derivatives for antioxidant activity in the initial phase of acetaminophen toxicity showed that certain compounds increased reduced glutathione content and decreased malondialdehyde levels, indicating their protective effects against oxidative stress (Cabrera-Pérez et al., 2016).
Glutaminase Inhibition
Research on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs revealed that certain analogs acted as potent and selective allosteric inhibitors of kidney-type glutaminase. This enzyme plays a crucial role in cancer cell metabolism, and its inhibition can suppress the growth of cancer cells (Shukla et al., 2012).
Safety And Hazards
- Assess toxicity, environmental impact, and handling precautions.
- Consult safety data sheets and relevant literature.
Orientations Futures
- Explore potential applications in medicine, materials science, or other fields.
- Investigate modifications to enhance specific properties.
Remember that this analysis is based on available information, and further research may be necessary to fully understand the compound’s properties and potential applications. For detailed references, please consult relevant scientific literature12.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-13-7-9-14(10-8-13)11-20-16(25)12-27-19-24-23-18(28-19)22-17(26)21-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWQBIVZPXSQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)
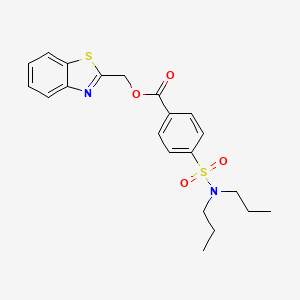
![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
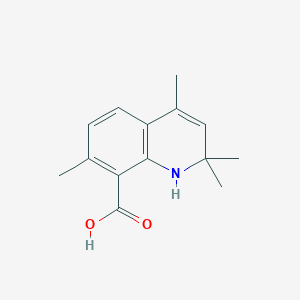
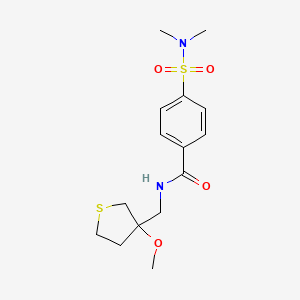
![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

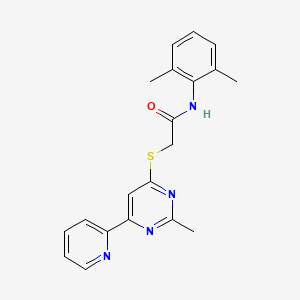
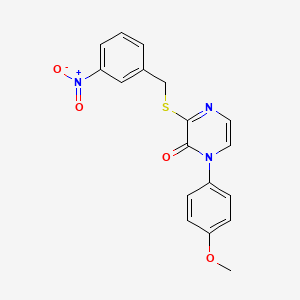
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)
